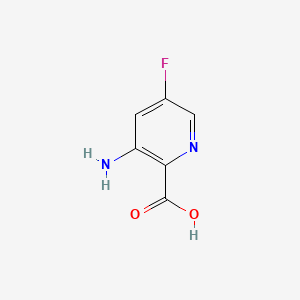

Acide 3-amino-5-fluoropyridine-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

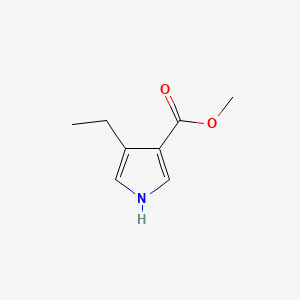

3-Amino-5-fluoropyridine is an important intermediate mainly used in medicine and organic synthesis . It is used to synthesize Ivosidenib, an isocitrate dehydrogenase-1 inhibitor used to treat acute myeloid leukemia and cholangiocarcinoma in adults .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Amino-5-fluoropyridine-2-carboxylic acid, is a topic of significant interest in the field of organic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

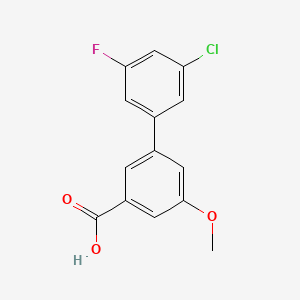

The molecular structure of 3-Amino-5-fluoropyridine-2-carboxylic acid is represented by the empirical formula C5H5FN2 . Its molecular weight is 112.11 .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Applications De Recherche Scientifique

Applications médicales

“L'acide 3-amino-5-fluoropyridine-2-carboxylique” est un intermédiaire important principalement utilisé en médecine . Il est utilisé pour synthétiser Ivosidenib , un inhibiteur de l'isocitrate déshydrogénase-1 utilisé pour traiter la leucémie aiguë myéloïde et le cholangiocarcinome chez les adultes .

Synthèse organique

Ce composé joue un rôle important en synthèse organique . Il sert de brique de base dans la synthèse de divers composés organiques complexes .

Synthèse de pyridines fluorées

Les pyridines fluorées, synthétisées à l'aide de "l'this compound", présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles . Elles ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés .

Applications agricoles

Dans la recherche de nouveaux produits agricoles ayant des propriétés physiques, biologiques et environnementales améliorées, l'une des modifications chimiques les plus généralement utiles est l'introduction d'atomes de fluor dans les structures de tête . “L'this compound” peut être utilisé dans la synthèse de certains herbicides et insecticides .

Synthèse de dérivés de fluoroquinolone

Le 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, un échafaudage moléculaire pour les dérivés de la 1,8-naphtyridine, notamment l'énoxacine, la trovafloxacine et la tosufloxacine, peut être synthétisé à l'aide de "l'this compound"

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Amino-5-fluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets. For instance, it has been shown to interact with isocitrate dehydrogenase-1 (IDH1), an enzyme involved in cellular metabolism. The interaction between 3-Amino-5-fluoropyridine-2-carboxylic acid and IDH1 leads to the inhibition of the enzyme’s activity, which can have downstream effects on cellular metabolic pathways .

Cellular Effects

The effects of 3-Amino-5-fluoropyridine-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of IDH1 by 3-Amino-5-fluoropyridine-2-carboxylic acid can lead to alterations in the levels of metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate, which are critical for cellular function and signaling . Additionally, this compound has been observed to affect gene expression patterns, potentially leading to changes in cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, 3-Amino-5-fluoropyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The fluorine atom in its structure enhances its binding affinity to target enzymes and proteins. For instance, the binding of 3-Amino-5-fluoropyridine-2-carboxylic acid to IDH1 results in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolic flux within the cell . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the normal substrate from accessing the active site of the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-fluoropyridine-2-carboxylic acid have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-Amino-5-fluoropyridine-2-carboxylic acid can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of 3-Amino-5-fluoropyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic profiles have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

3-Amino-5-fluoropyridine-2-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with enzymes like IDH1. The inhibition of IDH1 by this compound affects the tricarboxylic acid (TCA) cycle, leading to changes in the levels of key metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate . These alterations can have downstream effects on cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, 3-Amino-5-fluoropyridine-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of 3-Amino-5-fluoropyridine-2-carboxylic acid is critical for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with target enzymes and proteins . The presence of specific targeting signals or post-translational modifications may direct the compound to particular subcellular compartments, enhancing its efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

3-amino-5-fluoropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAPYWMIMWHEGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744331 |

Source

|

| Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225225-14-8 |

Source

|

| Record name | 3-Amino-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)

![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)